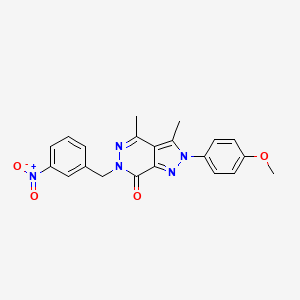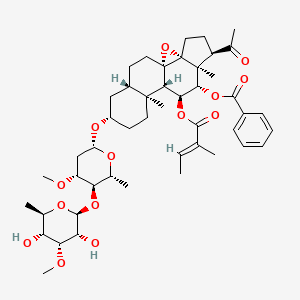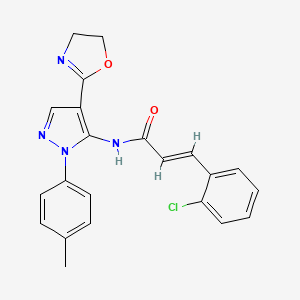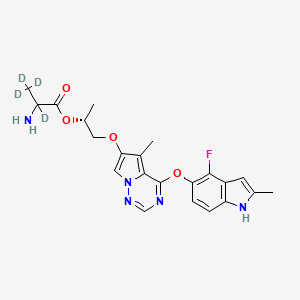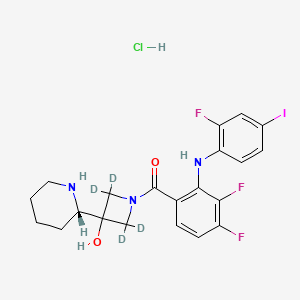
Cobimetinib-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobimetinib-d4 (hydrochloride) is a deuterated form of Cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 (MEK1). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Cobimetinib. The deuterium labeling helps in tracing the compound in biological systems, providing valuable insights into its behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cobimetinib-d4 (hydrochloride) involves several key steps:
Preparation of the Key Intermediate: The synthesis begins with the preparation of tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate. This intermediate is obtained through a kinetic resolution process using L-tartaric acid.
Peptide Coupling: The intermediate is then coupled with 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid under mild conditions, avoiding the use of haloanhydrides.
Deprotection: The final step involves the removal of the Boc-protective group using acid-mediated conditions, yielding Cobimetinib-d4 (hydrochloride).
Industrial Production Methods: The industrial production of Cobimetinib-d4 (hydrochloride) follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cobimetinib-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cobimetinib-d4 (hydrochloride), which are used for further studies and applications .
Applications De Recherche Scientifique
Cobimetinib-d4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of Cobimetinib, providing insights into its stability and degradation pathways.
Biology: The compound is used in biological studies to trace the metabolic pathways and interactions of Cobimetinib in living organisms.
Medicine: Cobimetinib-d4 (hydrochloride) is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Cobimetinib.
Industry: The compound is used in the development of new drugs and therapeutic agents, providing valuable data for drug design and optimization
Mécanisme D'action
Cobimetinib-d4 (hydrochloride) exerts its effects by inhibiting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for cellular proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib-d4 (hydrochloride) prevents the phosphorylation and activation of ERK, leading to reduced cellular proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Cobimetinib-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the compound in biological systems. Similar compounds include:
Trametinib: Another MEK inhibitor used in cancer treatment.
Binimetinib: A selective MEK1/2 inhibitor with similar applications.
Selumetinib: Used in the treatment of various cancers by inhibiting the MEK pathway.
Cobimetinib-d4 (hydrochloride) stands out due to its enhanced stability and reduced metabolic rate, making it a valuable tool in scientific research and drug development.
Propriétés
Formule moléculaire |
C21H22ClF3IN3O2 |
|---|---|
Poids moléculaire |
571.8 g/mol |
Nom IUPAC |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[2,2,4,4-tetradeuterio-3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C21H21F3IN3O2.ClH/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;/h4-7,9,17,26-27,30H,1-3,8,10-11H2;1H/t17-;/m0./s1/i10D2,11D2; |
Clé InChI |
DDNNFQXGTWWUKM-RWEPGDBUSA-N |
SMILES isomérique |
[2H]C1(C(C(N1C(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F)([2H])[2H])([C@@H]4CCCCN4)O)[2H].Cl |
SMILES canonique |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


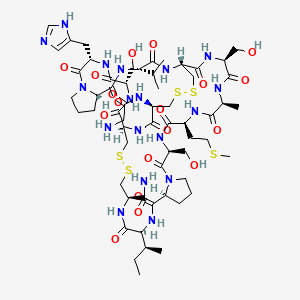
![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
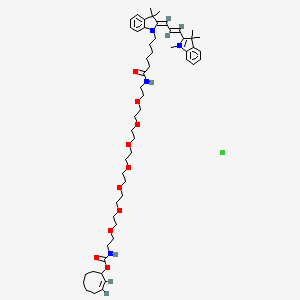
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
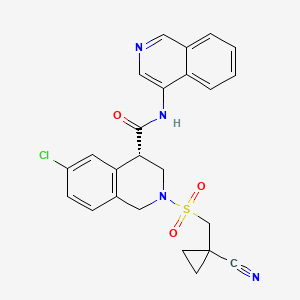
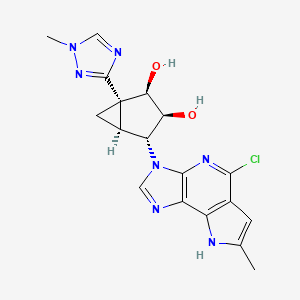
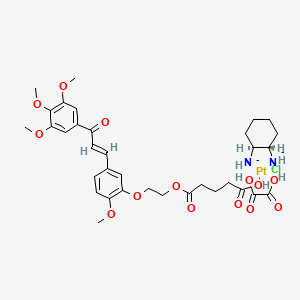
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
